molecular formula C12H7BrS3 B1594505 2-Bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 94581-95-0

2-Bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Cat. No. B1594505
Key on ui cas rn: 94581-95-0
M. Wt: 327.3 g/mol
InChI Key: HNMURGGRBMOMLO-UHFFFAOYSA-N
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Patent
US06670193B2

Procedure details

Using 2,2′:5′,2″-terthiophene (7, FIG. 3): N-Bromosuccimide (3.147 mg, 17.681 mmol) were added portion in portions during 5 hours to an solution of 2,2′:5′,2″-terthiophene (4.315 g, 17.373 mmol) in 10 ml DMF at −20° C. After about 90 min, a precipitate was formed. After stirring for 14 hours at room temperature, the reaction mixture was dissolved in 300 ml CH2Cl2 and washed twice with 100 ml 1N HCl. The aqueous layers were extracted with CH2Cl2 and the organic layers were dried (MgSO4) and concentrated. Purification by FC (hexanes) gave 5.222 g (56 mmol, 92%) 5-bromo-2,2′:5′,2″-terthiophene, 92%) as yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.147 mg
Type
reactant
Reaction Step Two
Quantity
4.315 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][C:8]([C:11]2[S:12][CH:13]=[CH:14][CH:15]=2)=[CH:9][CH:10]=1.C1C(=O)N([Br:23])C(=O)C1>CN(C=O)C.C(Cl)Cl>[Br:23][C:13]1[S:12][C:11]([C:8]2[S:7][C:6]([C:2]3[S:1][CH:5]=[CH:4][CH:3]=3)=[CH:10][CH:9]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C=1SC(=CC1)C=1SC=CC1
Step Two
Name
Quantity
3.147 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
4.315 g
Type
reactant
Smiles
S1C(=CC=C1)C=1SC(=CC1)C=1SC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 14 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a precipitate was formed
WASH
Type
WASH
Details
washed twice with 100 ml 1N HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by FC (hexanes)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=CC=C(S1)C=1SC(=CC1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 56 mmol
AMOUNT: MASS 5.222 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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